molecular formula C6H2Br3NS2 B14509685 [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione CAS No. 63243-57-2

[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione

Cat. No.: B14509685
CAS No.: 63243-57-2
M. Wt: 391.9 g/mol
InChI Key: IIKGTISVZBZGIR-UHFFFAOYSA-N
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Description

[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is a chemical compound that belongs to the class of brominated phenyl derivatives It is characterized by the presence of three bromine atoms attached to the phenyl ring and an imino group linked to a sulfanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination reaction is carried out using elemental bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The subsequent steps involve the reaction of 2,4,6-tribromophenol with appropriate reagents to introduce the imino and sulfanethione functionalities.

Industrial Production Methods

On an industrial scale, the production of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the imino group play crucial roles in binding to these targets, thereby exerting the compound’s effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione is unique due to the presence of both imino and sulfanethione groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other brominated compounds, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

63243-57-2

Molecular Formula

C6H2Br3NS2

Molecular Weight

391.9 g/mol

IUPAC Name

sulfanylidene-(2,4,6-tribromophenyl)imino-λ4-sulfane

InChI

InChI=1S/C6H2Br3NS2/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H

InChI Key

IIKGTISVZBZGIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=S=S)Br)Br

Origin of Product

United States

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